Cas no 15687-18-0 (2-(4-Chlorophenyl)-4-methylpentane-2,4-diol)

2-(4-Chlorophenyl)-4-methylpentane-2,4-diol structure
15687-18-0 structure
Product Name:2-(4-Chlorophenyl)-4-methylpentane-2,4-diol
Numero CAS:15687-18-0
MF:C12H17ClO2
MW:228.715183019638
MDL:MFCD00868177
CID:147052
PubChem ID:85896
Update Time:2025-06-14

2-(4-Chlorophenyl)-4-methylpentane-2,4-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-chlorophenyl)-4-methylpentane-2,4-diol
    • 2,4-Pentanediol,2-(4-chlorophenyl)-4-methyl-
    • 2-(4-Chlorophenyl)-4-methyl-2,4-pentanediol
    • 2-(p-Chlorophenyl)-4-methyl-2,4-pentanediol
    • 2-(p-Chlorophenyl)-4-methylpentane-2,4-diol
    • 2,4-Pentanediol, 2-(p-chlorophenyl)-4-methyl-
    • 2-Methyl-4-(p-chlorophenyl)-2,4-pentanediol
    • BRN 2108769
    • Fempentadiol
    • Fempentadiol [INN-Spanish]
    • Fenpentadiol [INN:DCF]
    • Fenpentadiolum
    • Fenpentadiolum [INN-Latin]
    • RD 292
    • RD 6002
    • Tredum
    • UNII-BLO7300903
    • Fentredum
    • 15687-18-0
    • BLO7300903
    • FENPENTADIOL [MI]
    • Z1509669212
    • CHEMBL2106273
    • FENPENTADIOL [MART.]
    • NS00025101
    • AKOS027201214
    • 1-(P-CHLOROPHENYL)-1,3,3-TRIMETHYL-1,3-PROPANEDIOL
    • Q5443569
    • EINECS 239-782-5
    • SCHEMBL48969
    • DTXSID9023047
    • FENPENTADIOL [WHO-DD]
    • EN300-253738
    • CHEBI:134940
    • RD-292
    • FENPENTADIOL [INN]
    • Fenpentadiol
    • 239-782-5
    • Fempentadiol (INN-Spanish)
    • Fenpentadiolum (INN-Latin)
    • DTXCID303047
    • FENPENTADIOL (MART.)
    • QAA68718
    • SNJDSTGQYRTZJT-UHFFFAOYSA-N
    • 2-(4-Chlorophenyl)-4-methylpentane-2,4-diol
    • MDL: MFCD00868177
    • Inchi: 1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3
    • Chiave InChI: SNJDSTGQYRTZJT-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C(C)(CC(C)(C)O)O

Proprietà calcolate

  • Massa esatta: 228.09181
  • Massa monoisotopica: 228.0917075g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2.2
  • Superficie polare topologica: 40.5Ų

Proprietà sperimentali

  • Densità: 1.166±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 76.5 ºC
  • Punto di ebollizione: 327.37°C (rough estimate)
  • Indice di rifrazione: 1.5434 (estimate)
  • Solubilità: Molto leggermente solubile (0,53 g/l) (25°C),
  • PSA: 40.46

2-(4-Chlorophenyl)-4-methylpentane-2,4-diol Informazioni sulla sicurezza

  • Tossicità:LD50 in male, female mice, rats (mg/kg): 940, 995, 1200, 1250 orally (Kriegel)

2-(4-Chlorophenyl)-4-methylpentane-2,4-diol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C613053-50mg
2-(4-Chlorophenyl)-4-methylpentane-2,4-diol
15687-18-0
50mg
$155.00 2023-05-18
TRC
C613053-250mg
2-(4-Chlorophenyl)-4-methylpentane-2,4-diol
15687-18-0
250mg
$689.00 2023-05-18
TRC
C613053-500mg
2-(4-Chlorophenyl)-4-methylpentane-2,4-diol
15687-18-0
500mg
$1183.00 2023-05-18
TRC
C613053-2.5mg
2-(4-Chlorophenyl)-4-methylpentane-2,4-diol
15687-18-0
2.5mg
45.00 2021-08-15
TRC
C613053-5mg
2-(4-Chlorophenyl)-4-methylpentane-2,4-diol
15687-18-0
5mg
65.00 2021-08-15
TRC
C613053-25mg
2-(4-Chlorophenyl)-4-methylpentane-2,4-diol
15687-18-0
25mg
285.00 2021-08-15
Enamine
EN300-253738-0.05g
2-(4-chlorophenyl)-4-methylpentane-2,4-diol
15687-18-0 95%
0.05g
$361.0 2024-06-19
Enamine
EN300-253738-0.1g
2-(4-chlorophenyl)-4-methylpentane-2,4-diol
15687-18-0 95%
0.1g
$539.0 2024-06-19
Enamine
EN300-253738-0.25g
2-(4-chlorophenyl)-4-methylpentane-2,4-diol
15687-18-0 95%
0.25g
$770.0 2024-06-19
Enamine
EN300-253738-0.5g
2-(4-chlorophenyl)-4-methylpentane-2,4-diol
15687-18-0 95%
0.5g
$1214.0 2024-06-19
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd